molecular formula C18H22Cl2N2O3 B11619560 N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11619560
M. Wt: 385.3 g/mol
InChI Key: HJASXETWAQUMKK-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a butoxypropyl group, a dichlorophenyl group, and a methyl-oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxazole intermediate.

    Attachment of the Butoxypropyl Group: The butoxypropyl group can be attached through an alkylation reaction, where the oxazole derivative reacts with a butoxypropyl halide under basic conditions.

    Final Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, where the oxazole derivative reacts with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

    N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylhydrazide: Similar structure but with a hydrazide group instead of a carboxamide group.

These similar compounds may exhibit different chemical and biological properties due to the variations in their functional groups, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C18H22Cl2N2O3

Molecular Weight

385.3 g/mol

IUPAC Name

N-(3-butoxypropyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H22Cl2N2O3/c1-3-4-10-24-11-6-9-21-18(23)15-12(2)25-22-17(15)16-13(19)7-5-8-14(16)20/h5,7-8H,3-4,6,9-11H2,1-2H3,(H,21,23)

InChI Key

HJASXETWAQUMKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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